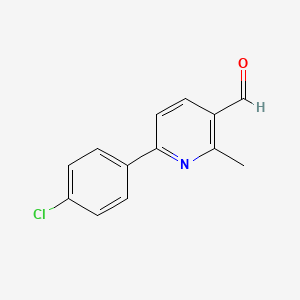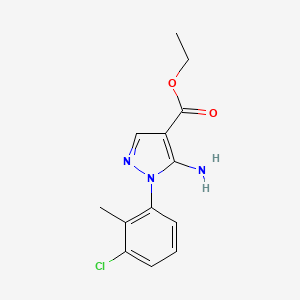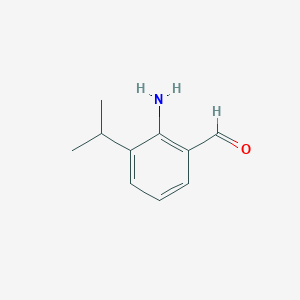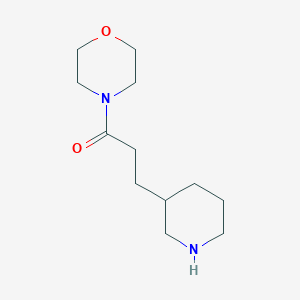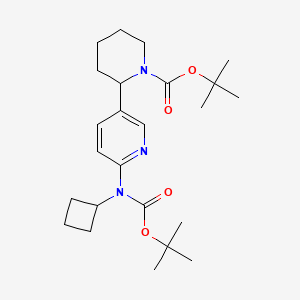
3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(4-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)propansäure ist eine Verbindung, die eine Trifluormethylgruppe, einen Phenylring und einen Oxadiazolring aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode beinhaltet die Cyclisierung von Hydraziden mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen zur Bildung des Oxadiazolrings . Die Trifluormethylgruppe kann unter Verwendung von Reagenzien wie Trifluormethyliodid oder Trifluormethylsulfonaten unter radikalischen oder nucleophilen Bedingungen eingeführt werden .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung können die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit umfassen. Dies kann die Verwendung von Katalysatoren, Lösungsmitteln und Temperaturregelung beinhalten, um eine effiziente Synthese zu gewährleisten. Die spezifischen industriellen Methoden hängen von der Produktionsgröße und der gewünschten Anwendung der Verbindung ab.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific industrial methods would depend on the scale of production and the desired application of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-(5-(4-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)propansäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter Verwendung verschiedener Oxidationsmittel zu verschiedenen Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können den Oxadiazolring oder die Trifluormethylgruppe modifizieren.
Substitution: Der Phenylring und der Oxadiazolring können elektrophile oder nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile oder Elektrophile für Substitutionsreaktionen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Phenyl- oder Oxadiazolringen einführen können.
Wissenschaftliche Forschungsanwendungen
3-(5-(4-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)propansäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann zur Untersuchung biologischer Signalwege und als Sonde in biochemischen Assays verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 3-(5-(4-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)propansäure beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen. Die Trifluormethylgruppe kann die Lipophilie der Verbindung erhöhen, wodurch sie effektiver mit biologischen Membranen und Proteinen interagieren kann. Der Oxadiazolring kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Zielmolekülen teilnehmen, wodurch die biologische Aktivität der Verbindung beeinflusst wird .
Wirkmechanismus
The mechanism of action of 3-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluoxetin: Ein selektiver Serotonin-Wiederaufnahmehemmer mit einer Trifluormethylgruppe.
Trifluormethylphenylboronsäure: Wird in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
3-(3-Trifluormethylphenyl)propansäure: Ähnliche Struktur, aber unterschiedliche funktionelle Gruppen
Einzigartigkeit
3-(5-(4-(Trifluormethyl)phenyl)-1,3,4-oxadiazol-2-yl)propansäure ist aufgrund der Kombination aus Trifluormethylgruppe, Phenylring und Oxadiazolring einzigartig. Diese Kombination verleiht spezifische chemische und biologische Eigenschaften, die in anderen ähnlichen Verbindungen nicht vorkommen, wodurch sie für verschiedene Anwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C12H9F3N2O3 |
|---|---|
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
3-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanoic acid |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-7(2-4-8)11-17-16-9(20-11)5-6-10(18)19/h1-4H,5-6H2,(H,18,19) |
InChI-Schlüssel |
XHVMCVCVJZXJAA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CCC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



